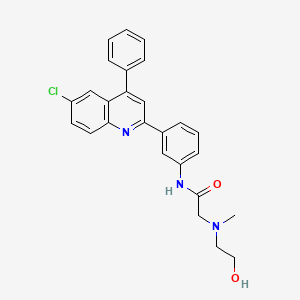
N-(3-(6-chloro-4-phenylquinolin-2-yl)phenyl)-2-((2-hydroxyethyl)(methyl)amino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(6-chloro-4-phenylquinolin-2-yl)phenyl)-2-((2-hydroxyethyl)(methyl)amino)acetamide is a useful research compound. Its molecular formula is C26H24ClN3O2 and its molecular weight is 445.95. The purity is usually 95%.
BenchChem offers high-quality N-(3-(6-chloro-4-phenylquinolin-2-yl)phenyl)-2-((2-hydroxyethyl)(methyl)amino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(6-chloro-4-phenylquinolin-2-yl)phenyl)-2-((2-hydroxyethyl)(methyl)amino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimalarial Activity
A study by Werbel et al. (1986) synthesized a series of compounds similar in structure to the chemical and examined their antimalarial activity. The compounds demonstrated significant antimalarial potency against Plasmodium berghei in mice, including resistant strains of the parasite, suggesting potential applications in the development of antimalarial drugs. This class of compounds showed promising pharmacokinetic properties that might allow for extended protection against infection after oral administration, encouraging further clinical trials in humans (Werbel et al., 1986).
Comparative Metabolism in Herbicides
Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, related structurally to the compound , in human and rat liver microsomes. Their research provides insights into the carcinogenic pathways of these herbicides, including the metabolic activation leading to DNA-reactive products. This study highlights the importance of understanding the metabolic pathways of chemical compounds for assessing their safety and environmental impact (Coleman et al., 2000).
Structural Aspects and Properties of Compounds
Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, revealing their ability to form gels and crystalline salts with mineral acids. This research demonstrates the significance of structural studies in understanding the chemical and physical properties of compounds, which can lead to applications in material science and pharmaceutical formulation (Karmakar et al., 2007).
Therapeutic Effects Against Japanese Encephalitis
A novel anilidoquinoline derivative, closely related to the compound in focus, was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis by Ghosh et al. (2008). The compound exhibited significant antiviral and antiapoptotic effects in vitro, along with a notable decrease in viral load and increased survival in infected mice, suggesting its potential as a treatment for Japanese encephalitis (Ghosh et al., 2008).
特性
IUPAC Name |
N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-[2-hydroxyethyl(methyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2/c1-30(12-13-31)17-26(32)28-21-9-5-8-19(14-21)25-16-22(18-6-3-2-4-7-18)23-15-20(27)10-11-24(23)29-25/h2-11,14-16,31H,12-13,17H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIILCXFNVMUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC(=O)NC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-chloro-4-phenylquinolin-2-yl)phenyl)-2-((2-hydroxyethyl)(methyl)amino)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

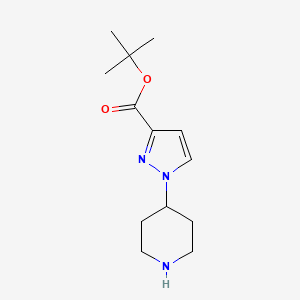
![3-fluoro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2459687.png)
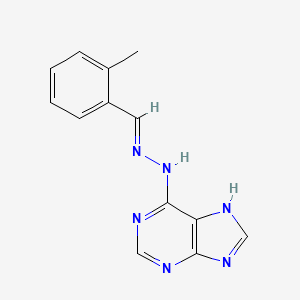
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylthiophene-2-carboxamide](/img/structure/B2459689.png)


![5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2459696.png)
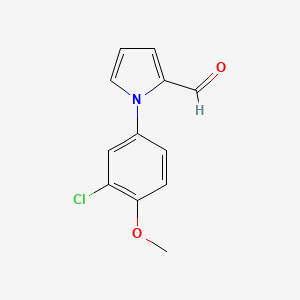
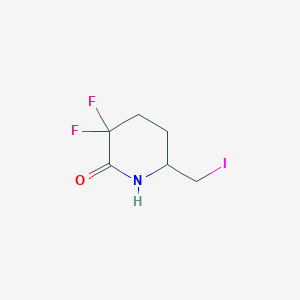

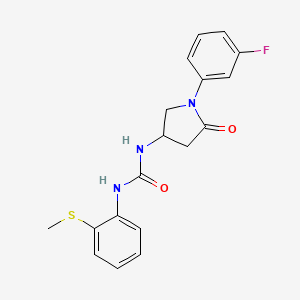
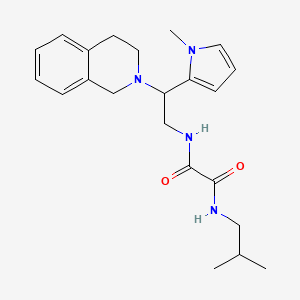
![4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol](/img/structure/B2459704.png)
![1-(3-bromophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2459705.png)